An In-Depth Technical Guide to 1-Thio-alpha-D-mannose Sodium Salt: From Chemical Structure to Therapeutic Potential
An In-Depth Technical Guide to 1-Thio-alpha-D-mannose Sodium Salt: From Chemical Structure to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Thio-alpha-D-mannose Sodium Salt, a synthetic thio-sugar with significant potential in various scientific and industrial fields. From its fundamental chemical structure and properties to its synthesis, characterization, and diverse biological activities, this document serves as a detailed resource for professionals engaged in research and development.
Introduction: The Significance of Thio-sugars
Thio-sugars, carbohydrate analogs where a sulfur atom replaces an oxygen atom, represent a class of compounds with unique chemical and biological properties.[1] This structural modification imparts increased stability against enzymatic degradation compared to their O-glycoside counterparts, making them attractive candidates for therapeutic development.[2] 1-Thio-alpha-D-mannose Sodium Salt, a derivative of alpha-D-mannose, has emerged as a compound of interest due to its potential applications in drug development, plant protection, and food preservation.[3]
Chemical Structure and Physicochemical Properties
1-Thio-alpha-D-mannose Sodium Salt is a cyclic sulfur-containing compound comprised of a mannose sugar unit and a thiol group.[3] The key structural feature is the substitution of the C-1 hydroxyl group of alpha-D-mannose with a thiol group, which exists as a sodium thiolate salt.[3]
Table 1: Physicochemical Properties of 1-Thio-alpha-D-mannose Sodium Salt
| Property | Value | Source |
| CAS Number | 111057-34-2 | [1][4][5] |
| Molecular Formula | C₆H₁₁NaO₅S | [4] |
| Molecular Weight | 218.2 g/mol | [4] |
| Appearance | White powder | [4] |
| Purity | ≥95% | [4] |
| Storage Temperature | -20°C | [4] |
| Solubility | Likely soluble in water | [1] |
Synthesis and Characterization
Synthesis Protocol
The synthesis of 1-Thio-alpha-D-mannose Sodium Salt can be achieved through several methods, with a common approach involving the reaction of a protected mannose derivative with a sulfur nucleophile.[3] A generalizable protocol starting from per-O-acetylated D-mannose is outlined below. This method leverages the use of sodium alkanethiolates for a more efficient and less odorous procedure compared to traditional methods using thiols.[6]
Step 1: Per-O-acetylation of D-Mannose D-mannose is first per-O-acetylated to protect the hydroxyl groups and activate the anomeric position. This can be achieved using acetic anhydride with a catalyst such as iodine in a solvent-free reaction.[7]
Step 2: Thiolation The per-O-acetylated mannose is then reacted with a sodium alkanethiolate in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), to introduce the thio-substituent at the anomeric carbon.[6]
Step 3: Deprotection and Salt Formation The acetyl protecting groups are removed under basic conditions, for example, using sodium methoxide in methanol (Zemplén deacetylation). Subsequent treatment with a sodium source, if necessary, or direct isolation can yield the final sodium salt product.
Characterization Methods
The structural integrity and purity of synthesized 1-Thio-alpha-D-mannose Sodium Salt are confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure, including the stereochemistry of the anomeric carbon and the presence of the thio-linkage.[8][9] The chemical shifts and coupling constants of the sugar ring protons provide detailed conformational information.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.[3][10] Tandem MS (MS/MS) techniques, such as collision-induced dissociation (CID), can provide fragmentation patterns that help to confirm the structure.[3]
-
Chromatography: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed to assess the purity of the final product and monitor the progress of the synthesis reactions.[3]
Biological Activities and Potential Applications
1-Thio-alpha-D-mannose Sodium Salt has demonstrated a range of biological activities, positioning it as a versatile molecule for further investigation.[3]
Anticancer Activity
Thio-sugars have been investigated for their potential as antineoplastic agents.[6] One of the proposed mechanisms for the anticancer activity of mannose and its derivatives is the inhibition of glycosidases, enzymes that are crucial for the processing of N-linked glycoproteins.[11][12] Altered glycosylation is a hallmark of cancer, and by interfering with this process, these compounds can disrupt cancer cell signaling, adhesion, and metastasis.[13]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[2][4]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of 1-Thio-alpha-D-mannose Sodium Salt (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24, 48, or 72 hours.[4]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value.[4]
Antimicrobial and Antifungal Activities
1-Thio-alpha-D-mannose Sodium Salt has been reported to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger.[3] The mechanism of action is likely related to the interference with microbial cell wall synthesis or metabolism, where the thio-sugar may act as an inhibitor of key enzymes.[1]
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity can be evaluated using standard methods such as the broth microdilution or agar disk diffusion assays to determine the minimum inhibitory concentration (MIC).[14][15][16]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Compound Dilution: Prepare serial dilutions of 1-Thio-alpha-D-mannose Sodium Salt in a suitable broth medium in a 96-well plate.
-
Inoculation: Add the microbial suspension to each well.
-
Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
Future Directions and Conclusion
1-Thio-alpha-D-mannose Sodium Salt is a promising synthetic thio-sugar with a broad spectrum of biological activities. Its potential as an anticancer, antimicrobial, and antifungal agent warrants further in-depth investigation. Future research should focus on elucidating the specific molecular mechanisms underlying its biological effects, optimizing its synthesis, and evaluating its efficacy and safety in preclinical in vivo models. The unique properties of this thio-sugar make it a valuable tool for researchers and a potential candidate for the development of novel therapeutic agents.
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